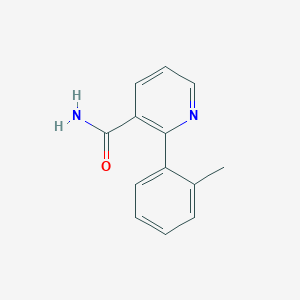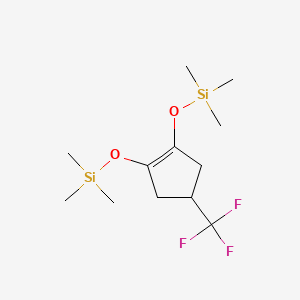![molecular formula C15H16F3NO2 B13008084 benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate](/img/structure/B13008084.png)
benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is a compound that features a unique bicyclo[1.1.1]pentane core with a trifluoromethyl group. This structure is known for its rigidity and three-dimensionality, which can enhance the pharmacokinetic properties of drug molecules. The trifluoromethyl group adds electron-withdrawing properties, which can influence the compound’s reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate typically involves multiple steps. One common approach is the nucleophilic addition across the central bond of [1.1.1]propellanes . This method is practical and scalable, allowing for the installation of various substituents at the bridgehead positions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar multi-step synthetic routes with optimization for large-scale production. Key steps would include the formation of the bicyclo[1.1.1]pentane core and subsequent functionalization with the trifluoromethyl group and other substituents.
Analyse Chemischer Reaktionen
Types of Reactions
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the bicyclo[1.1.1]pentane core or other functional groups.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative.
Wissenschaftliche Forschungsanwendungen
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate has several scientific research applications:
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals.
Biology: Its unique structure can be used to study the effects of rigid, three-dimensional molecules on biological systems.
Medicine: The compound’s pharmacokinetic properties make it a valuable candidate for drug development, particularly for targeting specific molecular pathways.
Industry: It can be used in the development of new materials with unique properties, such as increased stability and solubility.
Wirkmechanismus
The mechanism of action of benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance binding affinity to certain enzymes or receptors, while the bicyclo[1.1.1]pentane core provides rigidity and stability. These interactions can modulate various biological pathways, leading to the compound’s observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine hydrochloride
- 3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-amine
Uniqueness
Benzyl(2R)-2-amino-2-[3-(trifluoromethyl)bicyclo[1.1.1]pentan-1-yl]acetate is unique due to its combination of a trifluoromethyl group and a bicyclo[1.1.1]pentane core. This combination provides a balance of electron-withdrawing properties and structural rigidity, which can enhance its pharmacokinetic and pharmacodynamic properties compared to similar compounds.
Eigenschaften
Molekularformel |
C15H16F3NO2 |
|---|---|
Molekulargewicht |
299.29 g/mol |
IUPAC-Name |
benzyl (2R)-2-amino-2-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]acetate |
InChI |
InChI=1S/C15H16F3NO2/c16-15(17,18)14-7-13(8-14,9-14)11(19)12(20)21-6-10-4-2-1-3-5-10/h1-5,11H,6-9,19H2/t11-,13?,14?/m0/s1 |
InChI-Schlüssel |
ABJLVYBEEDJSKD-XGNXJENSSA-N |
Isomerische SMILES |
C1C2(CC1(C2)C(F)(F)F)[C@H](C(=O)OCC3=CC=CC=C3)N |
Kanonische SMILES |
C1C2(CC1(C2)C(F)(F)F)C(C(=O)OCC3=CC=CC=C3)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


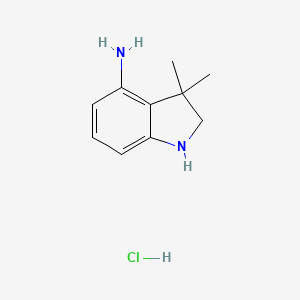
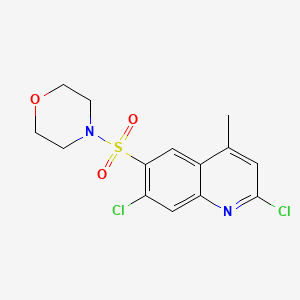
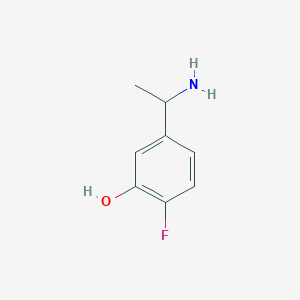

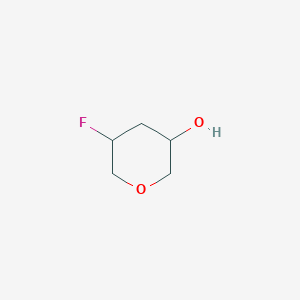
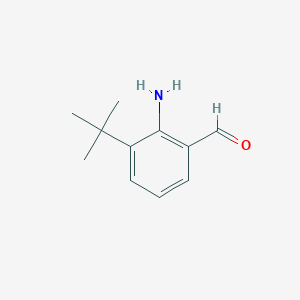
![Benzo[b]thiophen-2(3H)-imine](/img/structure/B13008024.png)

![N-({3-chlorobicyclo[1.1.1]pentan-1-yl}methyl)acetamide](/img/structure/B13008048.png)

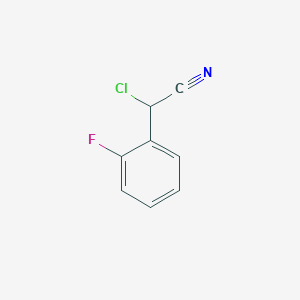
![Ethyl 3-(4,6-dimethylpyrazolo[1,5-a]pyrazin-2-yl)-3-oxopropanoate](/img/structure/B13008058.png)
